4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide
Description
4-Bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring and a 2-(4-ethylpiperazin-1-yl)propyl side chain. This structural framework is commonly associated with pharmacological activity, particularly in targeting enzymes or receptors involving sulfonamide interactions, such as kinases, phosphodiesterases (PDEs), or σ receptors .
Properties
IUPAC Name |
4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrN3O2S/c1-3-18-8-10-19(11-9-18)13(2)12-17-22(20,21)15-6-4-14(16)5-7-15/h4-7,13,17H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFQTEWOYCUWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Bromine Atom: The bromine atom is introduced via electrophilic aromatic substitution reactions, often using bromine or N-bromosuccinimide as the brominating agents.
Sulfonamide Formation: The final step involves the reaction of the brominated piperazine derivative with benzenesulfonyl chloride under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzenesulfonamide group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various receptors and enzymes.
Biological Studies: The compound is employed in studies investigating the binding affinity and activity of piperazine derivatives on biological targets.
Industrial Applications: It serves as an intermediate in the production of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and the benzenesulfonamide group are crucial for binding to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, side chains, or biological activity. Key differences in physicochemical properties and applications are highlighted.
Table 1: Comparative Analysis of Selected Benzenesulfonamide Derivatives
Substituent Effects on Physicochemical Properties
- Bromine vs. Other Halogens : Bromine’s bulkiness and electron-withdrawing nature enhance stability and lipophilicity compared to chloro or fluoro analogs (e.g., 4c and 4d in ). This may prolong metabolic half-life but reduce aqueous solubility .
- Side Chain Modifications :
- The ethylpiperazine-propyl group in the target compound likely improves water solubility compared to simpler alkyl chains (e.g., N-ethyl in ) due to tertiary amine protonation .
- Bulky substituents like naphthyl-oxadiazole (Compound 1, ) or pyrazole-pyridine (4b, ) increase molecular weight and melting points (e.g., 184–186°C for 4b vs. 117–119°C for 2b) .
Biological Activity
4-Bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties. The findings are supported by various studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: CHBrNOS
- Molecular Weight: 396.34 g/mol
The presence of the sulfonamide group is significant for its biological activity, particularly in inhibiting certain enzymatic pathways.
Anti-inflammatory Activity
Research has indicated that compounds similar to 4-bromo benzenesulfonamides exhibit notable anti-inflammatory properties. For instance, a study found that certain benzenesulfonamide derivatives reduced carrageenan-induced paw edema in rats by significant percentages:
| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |
|---|---|---|---|
| Compound A | 94.69 | 89.66 | 87.83 |
| Compound B | 92.00 | 85.00 | 84.00 |
These results suggest that derivatives of this class, including the target compound, may effectively mitigate inflammatory responses in vivo .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate that they possess significant antibacterial properties:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| P. aeruginosa | 6.67 |
| C. albicans | 6.63 |
These findings highlight the potential of this compound as a broad-spectrum antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of the compound was assessed through various assays, revealing that it has comparable activity to Vitamin C (IC = 0.3287 mg/mL compared to Vitamin C's IC = 0.2090 mg/mL). This suggests that the compound may help in scavenging free radicals and reducing oxidative stress .
Case Study on Anti-inflammatory Effects
In a controlled study, researchers administered varying doses of a benzenesulfonamide derivative to rats with induced inflammation. The results demonstrated a dose-dependent response, with higher doses leading to greater reductions in paw edema.
Case Study on Antimicrobial Efficacy
Another study focused on the efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that the compound maintained its effectiveness even against strains resistant to common antibiotics, suggesting a potential role in treating resistant infections.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintaining low temperatures (0–5°C) during bromination minimizes side reactions.
- Catalyst Use : Employing coupling agents like EDCI/HOBt for amide bond formation improves reaction efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying proton environments and carbon frameworks. For example, the ethylpiperazine moiety shows distinct peaks in the δ 2.5–3.5 ppm range for N-CH₂ groups, while the bromine substituent deshields adjacent aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the bromine atom .
- X-ray Crystallography : Resolves the 3D conformation, particularly the spatial arrangement of the piperazine ring and sulfonamide group, which influences biological interactions .
How can computational chemistry methods predict the reactivity of this compound in novel reaction pathways?
Advanced Research Question
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict feasible reaction pathways. For instance, simulating nucleophilic attack on the sulfonamide group can guide derivatization strategies .
- Molecular Dynamics (MD) : MD simulations assess conformational flexibility of the ethylpiperazine chain, which may affect binding to biological targets like enzymes or receptors .
- Machine Learning (ML) : Training ML models on existing sulfonamide reaction datasets can prioritize optimal solvents, catalysts, and temperatures for new syntheses .
What strategies are recommended for resolving contradictions in biological activity data across different experimental models?
Advanced Research Question
Contradictions often arise from variations in assay conditions, purity, or target specificity. Methodological approaches include:
- Purity Validation : Re-analyze compound purity via HPLC or LC-MS to rule out impurities (e.g., unreacted starting materials) as confounding factors .
- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations to identify non-linear effects or off-target interactions .
- Orthogonal Assays : Validate activity using complementary techniques (e.g., enzymatic assays vs. cell-based assays) to confirm target engagement .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
Advanced Research Question
- Substituent Modification : Replace the bromine atom with other halogens (e.g., Cl or F) to modulate electronic effects and binding affinity. Fluorine analogs may improve metabolic stability .
- Piperazine Chain Optimization : Varying the alkyl chain length (e.g., propyl vs. ethyl) or introducing heteroatoms (e.g., oxygen) alters solubility and pharmacokinetics .
- Biological Testing : Screen analogs against panels of related targets (e.g., carbonic anhydrase isoforms) to identify selectivity drivers. Data from such screens can inform iterative design cycles .
What interdisciplinary approaches are critical for advancing research on this compound?
Advanced Research Question
- Chemical Engineering : Apply membrane separation technologies (e.g., ultrafiltration) to scale up synthesis while maintaining purity .
- Materials Science : Explore co-crystallization with co-formers (e.g., carboxylic acids) to improve bioavailability .
- Pharmacology : Integrate in silico docking studies with in vivo pharmacokinetic profiling to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
